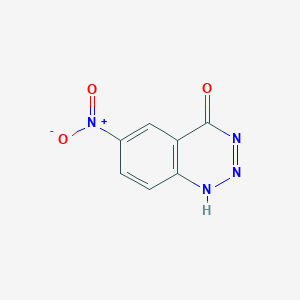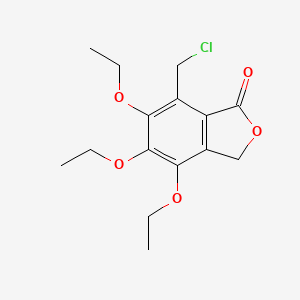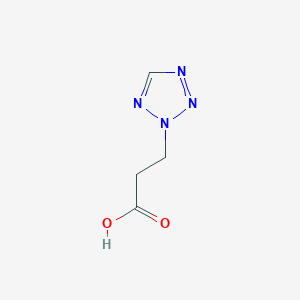
Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The presence of bromine and methoxy groups on the benzodioxole ring adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the reaction of 6-bromo-7-methoxy-1,3-benzodioxol-5-ol with appropriate reagents to introduce the oxazole ring. The final step involves esterification to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzodioxole ring can be oxidized to form a bromine oxide derivative.
Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate: Lacks the methoxy group.
Ethyl 5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate: Lacks the bromine atom.
Uniqueness: The presence of both bromine and methoxy groups on the benzodioxole ring makes this compound unique, potentially influencing its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed insight into Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO6/c1-4-20-15(18)11-7(2)12(23-17-11)8-5-9-13(22-6-21-9)14(19-3)10(8)16/h5,7,12H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJTUZFEIWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1C)C2=CC3=C(C(=C2Br)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816597.png)





![3-Hydroxy-2-[(4-methylpiperidin-1-ium-1-yl)methyl]-6-(2-phenylacetyl)phenolate](/img/structure/B7816654.png)

![5-(Chloromethyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7816664.png)

